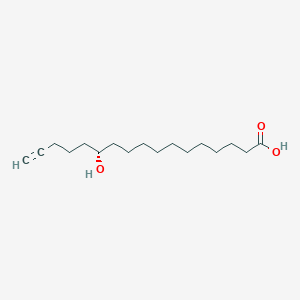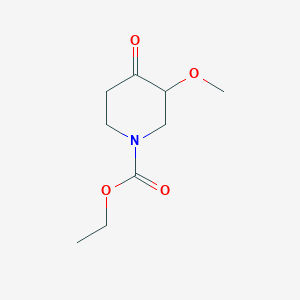
12(S)-hydroxy-16-Heptadecynoic Acid
Overview
Description
12(S)-hydroxy-16-Heptadecynoic Acid (12(S)-HHA) is a novel fatty acid that has recently been discovered and is gaining popularity in the scientific community due to its unique properties and potential applications. 12(S)-HHA is a naturally occurring fatty acid found in the human body, and it has been found to have a wide range of potential applications in the field of biomedical research, including in the areas of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Organogel Formation and Structure
12-Hydroxy Octadecanoic Acid (12-HAS), similar to 12(S)-hydroxy-16-Heptadecynoic Acid, is used in the study of organogels, specifically their formation and structure. This research has practical applications in cosmetics, lubricating greases, and coatings. 12-HAS is known to form long, rigid fibers in organic solvents, leading to crystalline monoclinic domains through hydrogen bonding (Wright & Marangoni, 2011).
Drug Delivery and Soft Innovative Materials
12-Hydroxystearic acid (12-HSA), another analogous compound, has been widely studied for its self-assembly properties, which are crucial for applications in drug delivery and the creation of soft innovative materials. The self-assembly behavior of 12-HSA leads to the formation of various structures such as fibers, ribbons, and tubes, beneficial in diverse applications including hydrogels, organogels, and aerogels (Fameau & Rogers, 2020).
Lipid Droplet Accumulation Inhibition
A study on Ginkgo biloba leaves identified compounds including 12(S)-hydroxy-16-Heptadecynoic Acid that showed moderate activity in inhibiting lipid droplets accumulation in mouse pre-adipocyte cell lines, suggesting potential applications in obesity and related metabolic disorders (Deguchi et al., 2014).
G Protein-coupled Receptor Interactions
12(S)-hydroxy-16-Heptadecynoic Acid is involved in interactions with G protein-coupled receptors, specifically the 12-(S)-HETE receptor (12-HETER), indicating its role in various physiological processes, including cell invasion and inflammatory responses (Guo et al., 2011).
Production and Applications in Industries
Hydroxy fatty acids like 12(S)-hydroxy-16-Heptadecynoic Acid are used in chemical, food, and cosmetic industries. Their production through microbial fatty acid-hydroxylation enzymes offers potential applications as starting materials for polymers, lubricants, emulsifiers, stabilizers, and medicinal uses due to their antibiotic, anti-inflammatory, and anticancer activities (Kim & Oh, 2013).
Fragrance Material
16-Hydroxy-7-hexadecenoic acid lactone, a fragrance ingredient, is structurally related to 12(S)-hydroxy-16-Heptadecynoic Acid, and its review indicates applications in fragrance formulations, showcasing the potential of similar hydroxy fatty acids in the fragrance industry (Mcginty, Letizia, & Api, 2011).
Conversion to Industrially Relevant Acids
12(S)-hydroxy-16-Heptadecynoic Acid, as part of the broader family of hydroxy fatty acids, can be converted into other industrially relevant acids and lactones, suggesting applications in the production of fine chemicals and industrial products (Oh et al., 2015).
Mechanism of Action
Target of Action
12(S)-Hydroxy-16-Heptadecynoic Acid, also known as 12(S)-12-hydroxyheptadec-16-ynoic acid or 12-HHT, is a 17 carbon metabolite of the 20 carbon polyunsaturated fatty acid, arachidonic acid The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that this compound is a product of arachidonic acid metabolism . The exact interactions with its targets and the resulting changes are yet to be fully understood.
Biochemical Pathways
It is known to be a metabolite of arachidonic acid, suggesting it may play a role in the arachidonic acid metabolic pathway
Result of Action
It is known that this compound is a particularly abundant product of pro-clotting responses, accounting for about one third of the total amount of arachidonic acid metabolites formed by physiologically stimulated human platelets . The specific molecular and cellular effects of this action are yet to be fully understood.
properties
IUPAC Name |
(12S)-12-hydroxyheptadec-16-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h1,16,18H,3-15H2,(H,19,20)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFCVDJQUPEEIC-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(CCCCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC[C@H](CCCCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12(S)-hydroxy-16-Heptadecynoic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide](/img/structure/B115858.png)
![2-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethylsulfanyl]-2,6-difluorophenoxy]acetic acid](/img/structure/B115861.png)
![4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane](/img/structure/B115863.png)
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B115870.png)

![3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide](/img/structure/B115878.png)







